NMR Chemical Shift Fingerprint
In a direct head‑to‑head comparison by ¹H NMR (60 MHz, CCl₄, TMS internal reference), 2,5‑dibromo‑3‑methylfuran exhibits a furan H4 signal at δ 6.20 and a methyl singlet at δ 1.96. The closest dibromo analog, 2,5‑dibromofuran, shows its equivalent protons at δ 6.25, while the non‑brominated 3‑methylfuran displays H4 at δ 6.13 and CH₃ at δ 2.02 [REFS‑1]. The 0.05–0.06 ppm difference in the ring proton and the 0.06 ppm shift in the methyl resonance relative to the non‑brominated parent reflect the combined electron‑withdrawing effect of the two bromine atoms moderated by the 3‑methyl group.
| Evidence Dimension | ¹H NMR chemical shift (δ, ppm) – furan H4 and CH₃ |
|---|---|
| Target Compound Data | H4: 6.20; CH₃: 1.96 |
| Comparator Or Baseline | 2,5‑Dibromofuran: H3/H4 6.25; 3‑Methylfuran: H4 6.13, CH₃ 2.02 |
| Quantified Difference | Target vs 2,5‑dibromofuran: Δδ(H4) = −0.05; Target vs 3‑methylfuran: Δδ(H4) = +0.07, Δδ(CH₃) = −0.06 |
| Conditions | 60 MHz ¹H NMR, CCl₄ solvent, tetramethylsilane internal standard (Prugh et al., 1964) |
Why This Matters
The unique chemical shift fingerprint allows unambiguous identity verification by NMR, reducing the risk of misidentification in procurement and quality control.
- [1] Prugh, J. D.; Huitric, C.; McCarthy, W. C. The Synthesis and Proton Magnetic Resonance Spectra of Some Brominated Furans. J. Org. Chem. 1964, 29 (7), 1991‑1995. View Source
